molecular formula C31H45ClN2O5S B194553 Dronedarone hydrochloride CAS No. 141625-93-6

Dronedarone hydrochloride

Cat. No. B194553
M. Wt: 593.2 g/mol
InChI Key: DWKVCQXJYURSIQ-UHFFFAOYSA-N
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Description

Dronedarone hydrochloride is an antiarrhythmic agent used to lower the chance of hospitalization for atrial fibrillation (heart rhythm problems) in patients who currently have a normal heart rhythm and have had certain types of atrial fibrillation (paroxysmal or persistent) in the past . It is a Class III antiarrhythmic drug and a multi-channel blocker for atrial fibrillation. It blocks potassium, sodium, and calcium channels and also exhibits antiadrenergic properties .


Synthesis Analysis

A novel and efficient synthesis of dronedarone hydrochloride has been reported, starting from 2-n-butyl-5-nitrobenzo-furan by employing mild and selective reaction conditions .


Molecular Structure Analysis

The molecular formula of Dronedarone hydrochloride is C31H44N2O5S . The molecular weight is 556.22 g/mol .


Chemical Reactions Analysis

Dronedarone hydrochloride nanocrystals were prepared by antisolvent recrystallization combined with subsequent homogenization . The effects of the solvent to antisolvent volume ratio, drug concentration, stirring speed, recrystallization temperature, homogenization condition (pressure, circle numbers), type of surfactants and drying method on particle morphology and particle size were investigated .


Physical And Chemical Properties Analysis

Dronedarone hydrochloride is considered a low solubility compound with limited absorption . A simple, precise, and accurate HPLC method has been developed and validated for the quantitative analysis of Dronedarone Hydrochloride in tablet form .

Scientific Research Applications

1. Treatment of Atrial Fibrillation

  • Summary of Application : Dronedarone Hydrochloride is used in the treatment of paroxysmal or persistent atrial fibrillation (AF). It has shown efficacy in the ATHENA trial .
  • Methods of Application : Dronedarone is administered orally. The specific dosage and frequency depend on the patient’s condition and response to the medication .

2. Intranasal Delivery for Improved Bioavailability

  • Summary of Application : Dronedarone Hydrochloride has been incorporated into niosomal nanocarriers for intranasal delivery to improve its limited bioavailability .
  • Methods of Application : Niosomes were prepared by the ethanol injection method and optimized using a full factorial experimental design. The optimal formula was further incorporated into an ion-sensitive in situ gelling polymer for intranasal delivery .
  • Results or Outcomes : About 75.86% and 60.29% of Dronedarone Hydrochloride were released from the niosome dispersion and in situ gel, respectively, within 12 hours, compared to only 13.3% released from a drug-free suspension . In vivo pharmacokinetic study on male New Zealand rabbits resulted in significantly higher Cmax, AUC0–72, and AUC0–∞ of intranasal niosomal in situ gel compared to oral suspension .

3. Interaction with Direct Oral Anticoagulants

  • Methods of Application : Pharmacokinetic studies have been conducted to understand the interaction between Dronedarone and direct oral anticoagulants. The plasma concentrations of the anticoagulants were measured during concomitant use with Dronedarone .
  • Results or Outcomes : Real-world data on apixaban–dronedarone interactions and edoxaban RCT observations suggest no significant safety risks for these drug combinations. Median trough plasma concentrations of dabigatran 110 mg during concomitant use with dronedarone are at acceptable levels, while PK data on the rivaroxaban–dronedarone interaction are unavailable .

4. Interaction with Other Medications

  • Summary of Application : Dronedarone Hydrochloride has been studied for its interactions with other medications, such as certain medications for blood pressure, heart disease, irregular heart beat like diltiazem, metoprolol, propranolol, verapamil, and certain medications for cholesterol like atorvastatin, lovastatin, simvastatin .
  • Methods of Application : Pharmacokinetic studies have been conducted to understand the interaction between Dronedarone and these medications. The plasma concentrations of the medications were measured during concomitant use with Dronedarone .

Safety And Hazards

Dronedarone hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause serious eye irritation, may damage fertility or the unborn child, and causes damage to organs (cardiovascular system, liver) through prolonged or repeated exposure .

properties

IUPAC Name

N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N2O5S.ClH/c1-5-8-12-29-30(27-23-25(32-39(4,35)36)15-18-28(27)38-29)31(34)24-13-16-26(17-14-24)37-22-11-21-33(19-9-6-2)20-10-7-3;/h13-18,23,32H,5-12,19-22H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKVCQXJYURSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161779
Record name Dronedarone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dronedarone hydrochloride

CAS RN

141625-93-6
Record name Dronedarone hydrochloride [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dronedarone hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)methanesulfonamide hydrochloride
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Record name DRONEDARONE HYDROCHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Under a temperature range from room temperature to reflux temperature, preferably reflux temperature, 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran is reacted with methanesulfonyl chloride in acetone solvent to provide a crude dronedarone hydrochloride, wherein an amount of acetone used is in the range of 0 to 15 parts by volume, preferably 4 to 10 parts by volume, more preferably 5 to 8 parts by volume based on 1 part by weight of the compound A, and an amount of methanesulfonyl chloride used is in the range of 1 to 5 equivalents, and preferably 1.5 to 3.5 equivalents, and more preferably 2 to 2.5 equivalents relative to the compound A to obtain a reaction mixture. When the reaction is terminated, the reaction mixture is cooled to −30 to 55° C., preferably −15 to 40° C., more preferably −10 to 25° C. to obtain crude dronedarone hydrochloride. Then the crude dronedarone hydrochloride can be purified to obtain highly pure dronedarone hydrochloride. If desired, the obtained dronedarone hydrochloride can be converted to highly pure dronedarone via alkaline solvent, or further converted to other pharmaceutically acceptable salts of dronedarone.
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Synthesis routes and methods II

Procedure details

Under a temperature range from room temperature to reflux temperature, preferably reflux temperature, 5-amino-2-butyl-3-(4-[3-(dibutylamino)propoxy]benzoyl)benzofuran is reacted with methanesulfonyl chloride in a mixture of acetone and acetonitrile solvent to provide a crude dronedarone hydrochloride, wherein an ratio of acetone and acetonitrile used is in the range of 0˜5:1 (v/v), preferably 0.2˜3:1 (v/v), more preferably 0.5˜1:1 (v/v), and an amount of methanesulfonyl chloride used is in the range of is 1 to 5 equivalents, and preferably 1.5 to 4 equivalents, and more preferably 2 to 3 equivalents relative to the compound A to obtain a reaction mixture. When the reaction is terminated, the reaction mixture is cooled to −40 to 50° C., preferably −15 to 40° C., more preferably −10 to 35° C. to obtain crude dronedarone hydrochloride. Then the crude dronedarone hydrochloride can be purified to obtain highly pure dronedarone hydrochloride. If desired, the obtained dronedarone hydrochloride can be converted to highly pure dronedarone via alkaline solvent, or further converted to other pharmaceutically acceptable salts of dronedarone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
ES Ha, YR Lee, MS Kim - Journal of Molecular Liquids, 2016 - Elsevier
… solubility of dronedarone hydrochloride in six … of dronedarone hydrochloride correlated with the Apelblat equation. The maximum mole fraction solubility of dronedarone hydrochloride …
Number of citations: 21 www.sciencedirect.com
AIP Marcolino, LB Macedo… - Materials Science and …, 2019 - Elsevier
… This study investigated the complexation of dronedarone hydrochloride with β‑cyclodextrin (β-… preparation of novel pharmaceutical formulations containing dronedarone hydrochloride. …
Number of citations: 16 www.sciencedirect.com
VM Gambhire, MS Gambhire… - Pharmaceutical …, 2019 - ingentaconnect.com
… passive absorption of premature released dronedarone hydrochloride from SLNs before the … DRD-SLN showed significantly low release of dronedarone hydrochloride (38.6% in 24 h) …
Number of citations: 12 www.ingentaconnect.com
SP Kovvasu, P Kunamaneni, S Yeung, J Rueda… - AAPS …, 2019 - Springer
The objective of the present study was to develop a proliposomal formulation to increase the oral bioavailability of dronedarone hydrochloride (dronedarone HCl) by enhancing solubility…
Number of citations: 10 link.springer.com
SD Han, SW Jung, SW Jang, HJ Jung… - Chemical and …, 2015 - jstage.jst.go.jp
In order to enhance the dissolution rate of dronedarone hydrochloride (DRN), a novel soluplus®(polyethyleneglycol–polyvinyl caprolactam–polyvinyl acetate grafted copolymer)-based …
Number of citations: 19 www.jstage.jst.go.jp
MH Teaima, JM Alsofany, MA El-Nabarawi - AAPS PharmSciTech, 2022 - Springer
The goal of this study was to develop a bilosomal gel formulation to enhance transdermal permeability of dronedarone hyrdrochloride (DRN) which suffers from poor oral absorption and …
Number of citations: 7 link.springer.com
B Dabhi, H Jebaliya, M Patel, Y Jadeja… - Int. J. Pharm. Sci …, 2012 - researchgate.net
… Dronedarone hydrochloride reference standard was provided by Sanofi-Aventis. Tablets (400 mg) of Dronedarone hydrochloride was produce from a pharmacy. HPLC Grade Methanol …
Number of citations: 12 www.researchgate.net
M Mahender, M Saravanan, C Sridhar… - … Process Research & …, 2014 - ACS Publications
… drugs in current use, Dronedarone hydrochloride, (4-8) a … Dronedarone hydrochloride, chemically known as N-{2-butyl-… of impurities in Dronedarone hydrochloride was not reported in …
Number of citations: 8 pubs.acs.org
AC Mali, SS Ippar, MB Bodke, NS Patil… - … Process Research & …, 2013 - ACS Publications
… In this report, we discuss our attempts to meet the process development aspects of dronedarone hydrochloride (1), an antiarrhythmia drug, developed by Sanofi-Aventis and approved …
Number of citations: 8 pubs.acs.org
MH Teaima, DA Helal, JM Alsofany, MA El-Nabarawi… - Pharmaceutics, 2022 - mdpi.com
… niosomal nanocarriers for intranasal delivery of dronedarone hydrochloride to ameliorate its limited … About 75.86% and 60.29% of dronedarone hydrochloride were released from N7 …
Number of citations: 2 www.mdpi.com

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